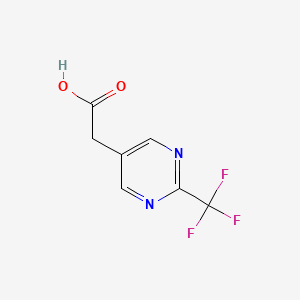

2-(Trifluoromethyl)-5-pyrimidineacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “2-(Trifluoromethyl)-5-pyrimidineacetic acid” is not available, trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively utilized in cancer treatment, benefiting over 2 million patients annually. Advances in fluorine chemistry have enhanced the precision of these compounds in oncology, particularly through the synthesis of 5-FU and its isotopes for studying metabolism and biodistribution. Innovations in preparing RNA and DNA substituted with fluorinated pyrimidines have provided new insights into their effects on nucleic acid structure and function. Beyond their role in inhibiting thymidylate synthase, recent research has identified additional mechanisms of action, including the inhibition of RNA-modifying enzymes and DNA topoisomerase 1, contributing to their antitumor activity. Developments in polymeric fluorinated pyrimidines also hold promise for more targeted cancer therapies in personalized medicine (Gmeiner, 2020).

Tautomerism and Molecular Interactions

The tautomerism of nucleic acid bases, including pyrimidine derivatives, plays a crucial role in molecular biology. Changes in the tautomeric equilibria of pyrimidine bases due to environmental interactions can significantly impact their stability and biological functions. Infrared studies and theoretical calculations have provided valuable insights into the tautomeric forms of biologically significant bases, revealing the influence of molecular interactions on their stability and potentially leading to spontaneous mutations, which is of considerable biological significance (Person et al., 1989).

Pyrimidine Scaffolds in Drug Development

The pyranopyrimidine core is integral to the development of medicinal and pharmaceutical compounds due to its broad synthetic applications and bioavailability. Recent studies have focused on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, highlighting the significance of these compounds in the development of new therapeutics (Parmar et al., 2023).

Anti-Cancer Properties of Pyrimidine Derivatives

Pyrimidine-based compounds have been widely recognized for their diverse pharmacological activities, including significant anticancer potential. The structure of these compounds, their inhibitory concentrations (IC50 values), and the mechanisms through which they exert their effects have been extensively documented in patent literature, indicating the continuous interest and potential of pyrimidine derivatives as anticancer agents (Kaur et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethyl groups have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 2-(Trifluoromethyl)-5-pyrimidineacetic acid is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to inhibit certain enzymes, potentially altering cellular processes . The trifluoromethyl group may enhance the compound’s binding affinity to its targets, leading to changes in cellular functions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cell proliferation

Pharmacokinetics

The trifluoromethyl group in similar compounds has been shown to enhance metabolic stability, potentially improving the bioavailability of the compound .

Result of Action

Similar compounds have been shown to induce changes in cellular functions, such as cell proliferation and inflammation

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)-5-pyrimidineacetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)pyrimidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)6-11-2-4(3-12-6)1-5(13)14/h2-3H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJQWAXPSWRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/no-structure.png)

![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)